molecular formula C22H26N4O2S B2863420 N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-04-1

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2863420
CAS No.: 476448-04-1
M. Wt: 410.54
InChI Key: GJMHOZZINHUEFY-UHFFFAOYSA-N
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Description

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel synthetic chemical probe featuring a 1,2,4-triazole core functionalized with an isopropylthio group, a phenethyl moiety, and a 4-methoxybenzamide side chain. This specific molecular architecture is designed for researchers investigating new therapeutic leads, particularly in the field of inflammation and enzymology. Compounds within this chemical class have demonstrated significant potential as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a key mediator in the arachidonic acid cascade that produces pro-inflammatory lipid mediators . The inhibition of 15-LOX is a validated strategic approach for the development of new anti-inflammatory agents, and this compound serves as a valuable tool for probing the enzyme's structure-activity relationships and mechanism. The core 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in key hydrogen-bonding interactions with biological targets . The incorporation of the lipophilic isopropylthio and phenethyl substituents is strategically intended to enhance binding affinity within the hydrophobic pocket of the LOX enzyme active site, while the methoxybenzamide group can contribute to additional polar interactions. Researchers can utilize this compound in in vitro enzymatic assays to quantify 15-LOX inhibitory activity (IC50) and in cell-based models to evaluate its effects on inflammatory pathways. Its structural profile suggests promising drug-likeness properties, likely adhering to Lipinski's Rule of Five, making it a suitable candidate for hit-to-lead optimization campaigns . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHOZZINHUEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.

  • Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.

  • Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.

  • Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.

Common Reagents and Conditions Used

  • Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones

  • Reduction Products: : Reduced triazoles

  • Substitution Products: : Various substituted derivatives depending on the nucleophiles used

Scientific Research Applications

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:

  • Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.

  • Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.

  • Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:

  • Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.

  • Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of isopropylthio , phenethyl , and 4-methoxybenzamide groups. Below is a comparison with similar triazole derivatives:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Potential Implications
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide Chloro-methoxyphenyl, methyl-triazole, acetamide linker Acetamide linker instead of benzamide; lacks phenethyl/isopropylthio Reduced lipophilicity; altered binding affinity due to smaller acetamide group
Compound 8 () Benzothiazol-2(3H)-one, cyclopropylacetamide Benzothiazolone core vs. benzamide; cyclopropyl group Enhanced π-π stacking potential; possible improved metabolic stability
Compound 41 () Phthalazinone core, dichlorophenyl, octanamide Phthalazinone instead of triazole; longer alkyl chain (C8) Increased molecular weight; potential for membrane disruption
S-Alkylated 1,2,4-Triazoles () Phenylsulfonyl, 2,4-difluorophenyl Fluorinated aryl groups vs. phenethyl/isopropylthio Higher electronegativity; possible impact on solubility and target selectivity

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target’s C=S stretch (~1247–1255 cm⁻¹) and absence of S–H (~2500–2600 cm⁻¹) confirm the thione tautomer, consistent with triazole-thiones in .
    • C=O stretch (~1663–1682 cm⁻¹) in benzamide aligns with analogs in .
  • NMR :
    • Phenethyl protons (~δ 2.5–3.5 ppm for CH₂) and isopropylthio (δ ~1.3 ppm for CH₃) would distinguish it from analogs like ’s chloro-methoxyphenyl derivative .

Key Research Findings and Gaps

Synthetic Feasibility : The target’s synthesis is feasible using established S-alkylation protocols, but yields may vary due to steric hindrance from the phenethyl group .

Tautomerism : Like ’s triazoles, the target likely exists in the thione form, critical for reactivity and binding .

Knowledge Gaps: No data exists on the target’s pharmacokinetics, toxicity, or specific bioactivity. Further studies should prioritize: In vitro assays for antimicrobial/anticancer activity. ADMET profiling to assess solubility and metabolic stability.

Biological Activity

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole with 4-methoxybenzoyl chloride. The reaction conditions often include an organic solvent and a base to facilitate the acylation process.

Anticancer Properties

Studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated against various cancer cell lines using assays like XTT, revealing promising results.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-73.1Induction of apoptosis
Compound BHCT 1163.7Cell cycle arrest
This compoundVariousTBDTBD

The mechanism of action for these anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, dual staining techniques and flow cytometry have been employed to assess apoptosis induction in cancer cells treated with triazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain triazole derivatives exhibit antibacterial activity against Gram-positive bacteria. The structure-activity relationship suggests that modifications on the triazole ring can enhance antibacterial efficacy.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µM)
Compound CE. faecalis8
This compoundTBD

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Several studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : The compound may inhibit cell cycle progression at specific checkpoints, leading to reduced cell proliferation rates.
  • Antioxidative Activity : Some derivatives demonstrate antioxidative properties which could contribute to their overall biological efficacy by reducing oxidative stress in cells .

Case Studies

A notable study investigated the pharmacokinetics and metabolism of similar triazole compounds in vivo. It was found that metabolic pathways such as reduction and N-dealkylation play crucial roles in the bioavailability and efficacy of these compounds .

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